molecular formula C13H15F3N2O3 B13699970 1-(3-Methoxy-4-nitrophenyl)-4-(trifluoromethyl)piperidine

1-(3-Methoxy-4-nitrophenyl)-4-(trifluoromethyl)piperidine

Katalognummer: B13699970
Molekulargewicht: 304.26 g/mol
InChI-Schlüssel: ZMFWJWKJSJYUSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Methoxy-4-nitrophenyl)-4-(trifluoromethyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxy-4-nitrophenyl)-4-(trifluoromethyl)piperidine typically involves the following steps:

    Methoxylation: The addition of a methoxy group to the aromatic ring.

    Piperidine Formation: The formation of the piperidine ring through cyclization reactions.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Methoxy-4-nitrophenyl)-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemicals.

Wirkmechanismus

The mechanism of action of 1-(3-Methoxy-4-nitrophenyl)-4-(trifluoromethyl)piperidine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3-Methoxy-4-nitrophenyl)piperidine: Lacks the trifluoromethyl group.

    1-(4-Nitrophenyl)-4-(trifluoromethyl)piperidine: Lacks the methoxy group.

    1-(3-Methoxyphenyl)-4-(trifluoromethyl)piperidine: Lacks the nitro group.

Uniqueness

1-(3-Methoxy-4-nitrophenyl)-4-(trifluoromethyl)piperidine is unique due to the presence of all three functional groups (methoxy, nitro, and trifluoromethyl) on the piperidine ring, which may confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H15F3N2O3

Molekulargewicht

304.26 g/mol

IUPAC-Name

1-(3-methoxy-4-nitrophenyl)-4-(trifluoromethyl)piperidine

InChI

InChI=1S/C13H15F3N2O3/c1-21-12-8-10(2-3-11(12)18(19)20)17-6-4-9(5-7-17)13(14,15)16/h2-3,8-9H,4-7H2,1H3

InChI-Schlüssel

ZMFWJWKJSJYUSJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)N2CCC(CC2)C(F)(F)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.